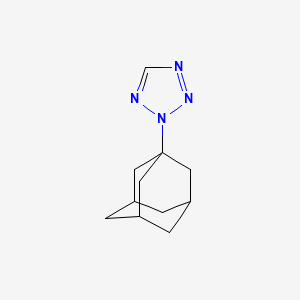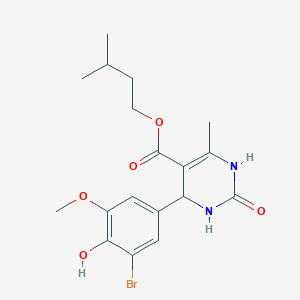
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide, also known as MDPC, is a synthetic compound that belongs to the class of designer drugs. MDPC has gained popularity among researchers due to its unique properties, such as its ability to stimulate the central nervous system and produce euphoria.
Mécanisme D'action
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. The increased levels of these neurotransmitters result in a feeling of euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It also stimulates the release of glucose from the liver, leading to increased energy levels. N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has also been shown to improve cognitive function and memory retention.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide in lab experiments is its ability to produce consistent and reliable results. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has limitations as well. Its effects on the central nervous system can be unpredictable, and its potential for abuse makes it difficult to conduct research on human subjects.
Orientations Futures
There are several future directions for N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide research. One potential area of study is its potential as a therapeutic agent for conditions such as ADHD and depression. Another area of research could be focused on developing safer and more effective versions of N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide with fewer side effects. Additionally, further research could be conducted to better understand the long-term effects of N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide on the central nervous system.
Méthodes De Synthèse
The synthesis of N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide involves the reaction of 2-methyl-5-nitrobenzaldehyde with 2,2-diphenylcyclopropanecarboxylic acid in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide.
Applications De Recherche Scientifique
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has been extensively studied in scientific research due to its unique properties. One of the most common applications of N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide is in the field of neuroscience, where it is used to study the effects of stimulants on the central nervous system. N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has also been used in pharmacology research to investigate its potential as a therapeutic agent for various conditions, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-16-12-13-19(25(27)28)14-21(16)24-22(26)20-15-23(20,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,20H,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKMNAFUOUVAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B5091852.png)
amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5091867.png)
![1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B5091871.png)
![3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5091878.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea](/img/structure/B5091883.png)

![4-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methoxypyrimidine](/img/structure/B5091888.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091890.png)

![N-(2,5-dimethylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5091905.png)


![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-(3-thienylmethyl)benzamide](/img/structure/B5091938.png)
